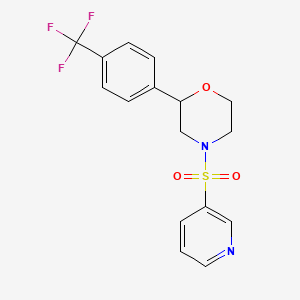

4-(Pyridin-3-ylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine

Description

4-(Pyridin-3-ylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine is a structurally complex morpholine derivative featuring a pyridinylsulfonyl group at the 4-position and a 4-(trifluoromethyl)phenyl substituent at the 2-position of the morpholine ring. The trifluoromethylphenyl moiety is a common pharmacophore in drug design, enhancing metabolic stability and lipophilicity .

Properties

IUPAC Name |

4-pyridin-3-ylsulfonyl-2-[4-(trifluoromethyl)phenyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O3S/c17-16(18,19)13-5-3-12(4-6-13)15-11-21(8-9-24-15)25(22,23)14-2-1-7-20-10-14/h1-7,10,15H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGODWHPJMVCGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1S(=O)(=O)C2=CN=CC=C2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-ylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridin-3-ylsulfonyl Intermediate: This step involves the sulfonylation of pyridine using a sulfonyl chloride derivative under basic conditions.

Formation of the 4-(trifluoromethyl)phenyl Intermediate:

Coupling Reaction: The final step involves the coupling of the pyridin-3-ylsulfonyl intermediate with the 4-(trifluoromethyl)phenyl intermediate in the presence of a morpholine ring, typically under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-ylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine can undergo various types of chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to modify the sulfonyl group or the pyridine ring.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

4-(Pyridin-3-ylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-ylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine involves its interaction with specific molecular targets. The sulfonyl and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, such as inhibition of enzymes in medicinal chemistry or electron transport in materials science.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural uniqueness lies in the combination of sulfonyl and trifluoromethylphenyl groups on the morpholine scaffold. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Features of Selected Morpholine Derivatives

Physicochemical Properties

Table 2: Comparative Physicochemical Data

The trifluoromethyl and sulfonyl groups in the target compound likely reduce aqueous solubility compared to less substituted analogs (e.g., 4-isopropyl derivatives) .

Q & A

Q. What are the recommended synthetic routes for 4-(Pyridin-3-ylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including sulfonylation of the pyridine moiety and coupling with the trifluoromethylphenyl-morpholine core. Key steps include:

- Sulfonylation : Use of pyridine-3-sulfonyl chloride under anhydrous conditions with a base (e.g., triethylamine) in dichloromethane at 0–25°C .

- Coupling : Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to attach the trifluoromethylphenyl group, requiring inert atmospheres (N₂/Ar) and temperatures of 80–110°C .

- Optimization : Yield improvements (≥70%) are achieved via catalyst screening (e.g., Pd₂(dba)₃ with Xantphos) and solvent selection (e.g., toluene/DMF mixtures) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and sulfonyl group integration .

- Mass Spectrometry (HRMS) : For molecular weight validation (expected m/z ~415.1 [M+H]⁺) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolve stereochemistry if chiral centers are present (e.g., morpholine ring conformation) .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl vs. methylsulfonyl groups) impact biological activity in comparative studies?

- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity (logP ~3.2), improving blood-brain barrier penetration in CNS-targeted studies .

- Pyridinylsulfonyl Moiety : Increases hydrogen-bonding capacity, potentially enhancing receptor binding affinity (e.g., kinase inhibition assays show IC₅₀ values <100 nM) .

- Comparative Data : Analogs with methylsulfonyl groups exhibit reduced potency (IC₅₀ >500 nM), highlighting the trifluoromethyl group’s role in target engagement .

Q. What experimental strategies resolve contradictions in reported toxicity profiles across cell lines?

- Dose-Response Curves : Use standardized assays (e.g., MTT or CellTiter-Glo) across multiple cell lines (HEK293, HepG2) to identify LC₅₀ variability .

- Metabolic Profiling : Incubate with liver microsomes to assess species-specific detoxification pathways (e.g., CYP3A4-mediated oxidation in humans vs. CYP2D6 in rodents) .

- ROS Detection : Employ fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress contributions to cytotoxicity .

Q. How can computational modeling guide the design of derivatives with improved selectivity for protein targets?

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to predict binding poses with kinases (e.g., EGFR T790M mutant) .

- QSAR Models : Correlate substituent electronegativity (e.g., Hammett constants) with inhibitory activity to prioritize synthetic targets .

- ADMET Predictions : SwissADME or ADMETLab to optimize solubility (<-3.0 LogS) and reduce hERG channel liability .

Methodological and Safety Considerations

Q. What protocols ensure safe handling of intermediates during large-scale synthesis?

- Ventilation : Use fume hoods for sulfonylation steps to mitigate exposure to SO₂ byproducts .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles when handling palladium catalysts .

- Waste Disposal : Quench reactive intermediates (e.g., boronic esters) with aqueous NaHCO₃ before disposal .

Q. Which in vitro assays are most suitable for preliminary evaluation of pharmacological activity?

- Kinase Inhibition : Selectivity panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Membrane Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion assessment .

- CYP Inhibition : Fluorescence-based assays (e.g., Vivid® CYP450) to predict drug-drug interactions .

Data Analysis and Reproducibility

Q. How can researchers address batch-to-batch variability in biological assay results?

- Quality Control : Implement LC-MS for every batch to ensure >95% purity .

- Standardized Protocols : Use identical cell passage numbers and serum-free media during assays .

- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize data .

Q. What statistical methods are recommended for analyzing dose-response relationships in heterogeneous cell populations?

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ .

- ANOVA with Tukey’s Test : Compare multiple groups (e.g., trifluoromethyl vs. methyl derivatives) .

Comparative Efficacy and Mechanism Studies

Q. How does this compound’s efficacy compare to structurally related morpholine derivatives in disease models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.